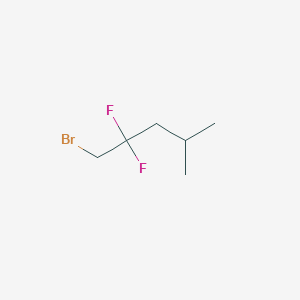
2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine is an organic compound characterized by the presence of trifluoromethyl and methylthio groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(methylthio)benzaldehyde.
Formation of Intermediate: The aldehyde is then subjected to a nucleophilic addition reaction with 2,2,2-trifluoroethylamine under controlled conditions to form the intermediate 2,2,2-trifluoro-1-(4-(methylthio)phenyl)ethanol.
Amination: The intermediate is subsequently converted to the desired amine through a reductive amination process using suitable reducing agents such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trifluoromethyl group is relatively inert to reduction, but the amine group can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The compound can affect signaling pathways related to inflammation and neurotransmission, leading to potential therapeutic effects.
Similar Compounds:
- 2,2,2-Trifluoro-1-(2-methyl-4-(methylthio)phenyl)ethanone
- 2,2,2-Trifluoro-1-(4-methyl-2-(methylthio)phenyl)ethanone
Comparison:
- Uniqueness: this compound is unique due to the presence of both trifluoromethyl and methylthio groups, which impart distinct electronic and steric properties. This makes it more versatile in chemical reactions and applications compared to its analogs.
- Reactivity: The compound exhibits different reactivity patterns, particularly in electrophilic aromatic substitution and oxidation reactions, compared to similar compounds.
Propriétés
Formule moléculaire |
C9H10F3NS |
|---|---|
Poids moléculaire |
221.24 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(4-methylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C9H10F3NS/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3 |
Clé InChI |
YUMYAWRXPKWVKA-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid](/img/structure/B13609998.png)


